molecular formula C19H14O B1213983 5-Hydroxymethylchrysene CAS No. 67411-86-3

5-Hydroxymethylchrysene

Cat. No.: B1213983
CAS No.: 67411-86-3
M. Wt: 258.3 g/mol
InChI Key: IBPJJMOCMKEXHI-UHFFFAOYSA-N
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Description

5-Hydroxymethylchrysene (5-HMC) is a hydroxylated derivative of 5-methylchrysene, a methyl-substituted polycyclic aromatic hydrocarbon (PAH). It is primarily formed via the metabolic activation of 5-methylchrysene in biological systems, particularly in rodent models such as mouse skin . 5-HMC is recognized for its potent tumorigenic activity, acting as a direct carcinogen through the formation of DNA adducts after enzymatic sulfation . Structurally, it features a hydroxymethyl (-CH2OH) group at the 5-position of the chrysene backbone, which enhances its reactivity compared to non-hydroxylated PAHs .

Properties

CAS No.

67411-86-3

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

chrysen-5-ylmethanol

InChI

InChI=1S/C19H14O/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2

InChI Key

IBPJJMOCMKEXHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO

Other CAS No.

67411-86-3

Synonyms

5-hydroxymethylchrysene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The introduction of functional groups (e.g., methyl or hydroxymethyl) to the chrysene skeleton significantly alters physicochemical properties and biological activity. Key comparisons include:

Compound Molecular Formula Molecular Mass (g/mol) Key Functional Group Metabolic Activation Pathway Tumorigenicity (Mouse Skin)
Chrysene C18H12 228.29 None Dihydrodiol epoxide formation Low
5-Methylchrysene C19H14 242.32 Methyl (-CH3) Dihydrodiol epoxide Moderate
5-Hydroxymethylchrysene C19H14O 258.32 Hydroxymethyl (-CH2OH) Sulfation to sulfate ester High (90% incidence)
Dimethylchrysenes C20H16 256.35 Dual methyl groups Multiple pathways (e.g., diols) Variable

Metabolic Activation and Genotoxicity

  • This compound: Requires sulfation by sulfotransferases (e.g., hydroxysteroid sulfotransferase) to form 5-sulfooxymethylchrysene, a reactive metabolite that binds to DNA bases (e.g., guanine and adenine) to form adducts such as N<sup>2</sup>-[(chrysen-5-yl)methyl]guanosine . This sulfate ester is a potent bacterial mutagen in the presence of sulfotransferase systems .
  • 5-Methylchrysene : Primarily metabolized to dihydrodiol epoxides, which form stable DNA adducts (e.g., anti-1,2-dihydrodiol-3,4-epoxide adducts) . Unlike 5-HMC, its tumorigenicity is indirect, relying on cytochrome P450-mediated activation .
  • Chrysene: Lacks alkyl or hydroxyl groups, leading to weaker carcinogenicity. Its activation involves dihydrodiol epoxides, but with lower DNA-binding efficiency compared to methylated derivatives .

Tumorigenic Potency

  • 5-HMC : In mouse skin studies, 5-HMC (116 nmol total dose) induced skin tumors in 90% of treated animals, significantly higher than 5-methylchrysene (45% incidence at 116 nmol) .
  • 5-Methylchrysene: Shows moderate tumorigenicity, with metabolism to 5-HMC being a critical step in its carcinogenic pathway .
  • Dimethylchrysenes : Exhibit variable tumor-initiating activities depending on methyl group positions, generally lower than 5-HMC .

Mechanistic Differences in DNA Adduct Formation

  • 5-Methylchrysene’s dihydrodiol epoxide adducts are structurally unrelated to 5-HMC’s adducts, highlighting differences in mutagenic mechanisms .

Implications for Human Health

  • Ah Receptor (AhR) Signaling: While PAHs like benzo[a]pyrene strongly activate AhR, 5-HMC’s role in AhR-mediated toxicity remains underexplored. Its hydroxyl group may alter receptor binding compared to non-polar PAHs .

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